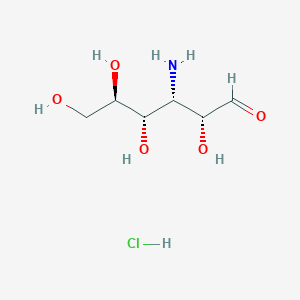
3-氨基-3-脱氧-D-葡萄糖盐酸盐
描述
3-Amino-3-deoxy-D-glucose hydrochloride, also known as D-Kanosamine hydrochloride, is a synthetic compound that inhibits the efflux of glucose from cells . It is an antibiotic that inhibits the growth of Saccharomyces cerevisiae and a range of human pathogenic fungi, including Candida albicans .
Synthesis Analysis
The synthesis of 3-Amino-3-deoxy-D-glucose hydrochloride involves several steps. The residual white crystals are gathered by filtration with the aid of ice-cold isopropyl alcohol, washed with ether, and dried .Molecular Structure Analysis
The molecular formula of 3-Amino-3-deoxy-D-glucose hydrochloride is C6H13NO5·HCl . Its InChI code is 1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H .Chemical Reactions Analysis
The chemical reactions involving 3-Amino-3-deoxy-D-glucose hydrochloride are complex and involve several steps. For instance, the syrup was dehydrated by the addition of isopropyl alcohol followed by its removal by evaporation in vacuo .Physical And Chemical Properties Analysis
3-Amino-3-deoxy-D-glucose hydrochloride is a solid substance . Its molecular weight is 215.63 g/mol . The compound should be stored at a temperature between 2-8°C .科学研究应用
Antibiotic Properties
Kanosamine Hydrochloride has been identified as an antibiotic effective against plant pathogens . It inhibits cell wall synthesis in plant-pathogenic oomycetes and certain fungi, as well as some bacterial species like Staphylococcus aureus . This makes it a potential candidate for managing plant diseases and could serve as an alternative to synthetic pesticides.
Biochemical Research
As a biochemical research tool , Kanosamine Hydrochloride serves as an aminosugar building block of natural products . It’s used in the study of cell wall biosynthesis, which is crucial for understanding bacterial growth and developing new antibiotics.
Osteoarthritis Management
In human medicine, glucosamine hydrochloride, a form of Kanosamine, is explored for its potential in managing osteoarthritis . It’s thought to contribute to cartilage formation and repair, and its efficacy in symptom relief for knee osteoarthritis has been studied, although results vary.
Nutraceutical Applications
Kanosamine Hydrochloride is considered a nutraceutical , providing nutritional benefits beyond its basic nutritional value . It’s used as a dietary supplement for joint health, particularly in the context of osteoarthritis and joint cartilage maintenance.
Rheumatoid Arthritis Pain Management
Early research suggests that oral use of glucosamine hydrochloride might reduce pain related to rheumatoid arthritis . However, the improvement in inflammation or the number of painful or swollen joints was not significant.
Glycosaminoglycan Synthesis
Kanosamine Hydrochloride plays a role in the synthesis of glycosaminoglycans (GAGs), which are important components of the extracellular matrix in cartilage . This process is vital for the maintenance and repair of joint tissues.
Anti-inflammatory Effects
Although the evidence is not conclusive, there is some indication that Kanosamine Hydrochloride may have anti-inflammatory effects . This could be beneficial in the treatment of chronic inflammatory conditions such as osteoarthritis.
Cell Culture Media Component
In biochemical research , Kanosamine Hydrochloride can be used as a component in cell culture media . It provides essential nutrients that support the growth and maintenance of biochemical cells in vitro.
未来方向
The future directions of research on 3-Amino-3-deoxy-D-glucose hydrochloride could involve further exploration of its antibiotic properties and its potential use in the treatment of various fungal and bacterial infections. Additionally, its role as an inhibitor of glucose efflux from cells could be investigated for potential applications in metabolic studies .
Relevant Papers Several papers have been published on 3-Amino-3-deoxy-D-glucose hydrochloride. For instance, a study by SumiO UMEZAWA, Kimio UMINO, Seiji SHIBAHARA, and Shoji OMOTO discussed the production of 3-Amino-3-deoxy-D-glucose by Bacillus species . Another paper discussed the preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose .
属性
IUPAC Name |
(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOMBKCPIMCOO-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206351 | |
| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-deoxy-D-glucose hydrochloride | |
CAS RN |
57649-10-2 | |
| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanosamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057649102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, 3-amino-3-deoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-deoxy-D-glucose hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANOSAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4TR6T8GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)












![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)